3-Quinolineethanol, 6-bromo-2-chloro-alpha-[2-(dimethylamino)ethyl]-alpha-1-naphthalenyl-beta-phenyl-, (alphaS,betaR)- is a complex chemical compound primarily recognized for its role as an antitubercular agent. This compound is also known by its systematic name, 1-(6-bromo-2-methoxyquinolin-3-yl)-4-(dimethylamino)-2-naphthalen-1-yl-1-phenylbutan-2-ol, and has the CAS number 843663-66-1. It belongs to the class of diarylquinolines and exhibits significant biological activity against tuberculosis.
This compound is derived from various synthetic pathways that involve the modification of quinoline derivatives. It is classified under the category of pharmaceutical compounds, specifically as an antitubercular agent. The structural formula is represented as C32H31BrN2O2, indicating the presence of bromine, nitrogen, and oxygen atoms alongside carbon and hydrogen.
The synthesis of 3-Quinolineethanol involves multi-step reactions that typically include:
A typical synthetic route may involve:
3-Quinolineethanol participates in various chemical reactions typical for quinoline derivatives, including:
The reactivity profile indicates that this compound can be modified to enhance its pharmacological properties or reduce toxicity through targeted chemical modifications.
The mechanism through which 3-Quinolineethanol exerts its antitubercular effects involves inhibition of bacterial cell wall synthesis. It targets specific enzymes in the mycobacterial pathway, disrupting normal cellular functions and leading to bacterial death.
Studies indicate that this compound acts on Mycobacterium tuberculosis by inhibiting ATP synthase, a critical enzyme for energy production in bacteria .
Key physical properties include:
Chemical properties are characterized by:
Relevant data includes:
3-Quinolineethanol is primarily used in medicinal chemistry as an antitubercular agent. Its effectiveness against drug-resistant strains of Mycobacterium tuberculosis has made it a subject of ongoing research in developing new therapeutic strategies for tuberculosis treatment. Additionally, its unique structural features make it a candidate for further modifications aimed at enhancing efficacy or reducing side effects.
CAS No.: 18810-58-7
CAS No.: 13319-33-0
CAS No.:
CAS No.: 656830-26-1
CAS No.: 15145-06-9
CAS No.: 2448269-30-3